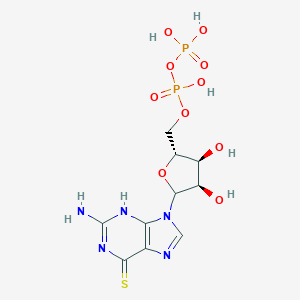

6-Thioguanosine 5'-diphosphate

Description

The exact mass of the compound 6-Thioguanosine 5'-diphosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Thionucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Thioguanosine 5'-diphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Thioguanosine 5'-diphosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16541-19-8 |

|---|---|

Molecular Formula |

C10H15N5O10P2S |

Molecular Weight |

459.27 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(28)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,28)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

IUTNWRFYTFZSEK-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

Synonyms |

2-Amino-9-β-D-ribofuranosyl-9H-purine-6(1H)-thione 5’-(Trihydrogen Pyrophosphate); 2-Amino-6-mercaptopurine-ribosyl 5’-Diphosphate; 6-Thio-GDP; 6-Thioguanosine 5’-Diphosphate; 6-Thioguanosine Diphosphate |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 6-Thioguanosine 5'-diphosphate (6-TGDP)

The following technical guide details the structural, metabolic, and pharmacological properties of 6-Thioguanosine 5'-diphosphate (6-TGDP).

Structural Architecture, Metabolic Pathways, and Pharmacodynamic Mechanisms [1]

Executive Summary

6-Thioguanosine 5'-diphosphate (6-TGDP) is a critical intermediate metabolite of the thiopurine class of drugs (Azathioprine, 6-Mercaptopurine, and 6-Thioguanine). While often overshadowed by the DNA-incorporating triphosphate form (6-TGTP), 6-TGDP plays a distinct and pivotal role in the immunosuppressive mechanism of action, specifically through the "locking" of small GTPases like Rac1. This guide provides a comprehensive analysis of its molecular structure, its biosynthesis within the thiopurine salvage pathway, and the specific analytical protocols required for its quantification in clinical research.[2]

Molecular Architecture & Physicochemical Properties[2][3]

Chemical Structure

6-TGDP is a structural analogue of the endogenous nucleotide Guanosine Diphosphate (GDP).[2][3] The defining modification is the substitution of the exocyclic oxygen atom at the C6 position of the purine ring with a sulfur atom.

-

IUPAC Name: [(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate[2]

-

Molecular Formula: C

H -

Molecular Weight: 459.29 g/mol (Free Acid)[2]

Tautomerism: Thione vs. Thiol

A critical structural nuance often overlooked is the tautomeric equilibrium.[2] Unlike guanine, which exists primarily in the keto form, the 6-thioguanine moiety exhibits a thione-thiol tautomerism.[2]

-

Thione Form (S=C): Predominant at physiological pH (7.4).[2] The proton resides on N1, and the C6-S bond has double-bond character.[2] This form is crucial for Watson-Crick base pairing fidelity during the transient moments before phosphorylation to the triphosphate.[2]

-

Thiol Form (HS-C): The sulfhydryl group is reactive, facilitating the formation of disulfide bonds—a property essential for its interaction with cysteine residues in proteins like Rac1.[2]

Spectroscopic Signature

The sulfur substitution induces a bathochromic shift (red shift) in UV absorbance compared to GDP.[2]

- : ~342 nm (Characteristic thiocarbonyl band) and ~257 nm.[2]

-

Application: This unique absorbance at 342 nm allows for selective detection of thiopurine nucleotides against a background of endogenous nucleotides during HPLC analysis.[2]

Biosynthesis and Metabolic Pathway

6-TGDP is not administered directly; it is generated intracellularly via the purine salvage pathway.[2] The accumulation of 6-TGDP is a function of the balance between kinase activation and pyrophosphatase degradation.

Pathway Visualization

The following diagram illustrates the enzymatic cascade converting prodrugs into the active 6-TGDP pool.

Figure 1: The metabolic flux of thiopurines. 6-TGDP serves as the obligatory gateway between the monophosphate precursor and the bioactive triphosphate.

Pharmacodynamics: The Rac1 "Trap" Mechanism

While DNA incorporation causes cytotoxicity (useful in leukemia), the immunosuppressive effects of thiopurines in IBD (Crohn's, Ulcerative Colitis) are largely mediated by 6-TGDP's interaction with the small GTPase Rac1 .[2]

The Mechanism[7][8][9][10]

-

Adduct Formation: The triphosphate form (6-TGTP) initially binds to Rac1, replacing endogenous GTP.[2][6][7] The reactive thiol group at C6 forms a disulfide bond with Cys18 in the Rac1 P-loop (GXXXXGK(S/T)C motif).[2]

-

Hydrolysis to 6-TGDP: The intrinsic GTPase activity of Rac1 (or assisted by RhoGAP) hydrolyzes the terminal phosphate of 6-TGTP, converting it to 6-TGDP while still covalently bound to the enzyme.

-

The GEF Blockade (The Trap): Under normal conditions, a Guanine Nucleotide Exchange Factor (GEF) (e.g., Vav1) would eject GDP to allow fresh GTP to bind.[2] However, the covalent disulfide bond prevents the ejection of 6-TGDP.[2]

-

Result: Rac1 is permanently locked in an inactive, 6-TGDP-bound state.[2][8] This halts downstream signaling pathways (NF-κB, MEK) required for T-cell activation and proliferation.[2]

Key Insight: 6-TGDP is the effector of the blockade, accumulating on the enzyme to shut down immune signaling.

Analytical Protocol: Quantification of 6-TGNs

Quantifying 6-TGDP specifically is challenging due to its rapid interconversion with TGMP and TGTP. In clinical practice, the total "6-TGN" pool is measured.[2] However, for research requiring speciation, the following HPLC protocol is the gold standard.

Protocol: Ion-Pair HPLC with UV Detection

Objective: Separate and quantify 6-TGMP, 6-TGDP, and 6-TGTP from red blood cell (RBC) lysates.[2]

Reagents:

-

Mobile Phase A: 0.02 M Phosphate buffer (pH 3.5) + 2 mM Tetrabutylammonium bisulfate (Ion-pairing agent).[2]

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[2]

Workflow:

-

Sample Prep: Isolate RBCs from whole blood.[2] Wash x2 with saline.[2]

-

Extraction: Lyse RBCs with 10% Perchloric Acid (PCA) to precipitate proteins.

-

Neutralization: Neutralize supernatant with K2CO3 (prevents acid hydrolysis of the diphosphate).[2]

-

Derivatization (Optional but Recommended): React with permanganate to oxidize the thiopurine to a fluorescent sulfonate derivative if higher sensitivity is needed (though UV at 342nm is sufficient for high concentrations).[2]

-

Chromatography:

Data Interpretation:

| Analyte | Retention Time (Approx) | Limit of Detection |

|---|---|---|

| 6-TGMP | 8.5 min | 5 pmol |

| 6-TGDP | 12.2 min | 5 pmol |

| 6-TGTP | 15.8 min | 5 pmol |

Note: Retention times vary by column and ion-pairing agent concentration.[2] Run authentic standards (Sigma/Cayman) for calibration.

References

-

Tiede, I. et al. (2003).[2] "CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes."[2][9] Journal of Clinical Investigation.

-

Popp, O. et al. (2020).[2] "Structure of the NUDT15-6-thio-GMP complex." Nature Communications.[2] (Validates hydrolysis pathways).

-

Dervieux, T. et al. (1998).[2] "HPLC determination of 6-thioguanine nucleotides in RBCs." Clinical Chemistry.

-

Karner, S. et al. (2010).[2][10] "Determination of 6-thioguanosine diphosphate and triphosphate...". Therapeutic Drug Monitoring.

-

PubChem Compound Summary. "6-Thioguanosine 5'-diphosphate."[2][4] [2][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS 16541-19-8: 6-thioguanosine 5'-diphosphate [cymitquimica.com]

- 4. 6-Thioguanosine 5'-diphosphate | C10H15N5O10P2S | CID 3035439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 6-thioguanosine diphosphate (C10H15N5O10P2S) [pubchemlite.lcsb.uni.lu]

- 6. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rac Attack: Modulation of the Small GTPase Rac in Inflammatory Bowel Disease and Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jenabioscience.com [jenabioscience.com]

Introduction: The Pivotal Role of 6-Thioguanosine 5'-diphosphate in Thiopurine Metabolism

An In-Depth Technical Guide to the Chemical Properties of 6-Thioguanosine 5'-diphosphate

Prepared by: Gemini, Senior Application Scientist

6-Thioguanosine 5'-diphosphate (6-thio-GDP or TGDP) is a critical intermediate in the metabolic activation of thiopurine drugs.[1][2] These drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are indispensable in the treatment of acute lymphoblastic leukemia, autoimmune disorders, and in preventing organ transplant rejection.[3] As inactive prodrugs, their therapeutic efficacy hinges on their intracellular conversion to active thioguanine nucleotides (TGNs).[3][4] 6-thio-GDP is the direct precursor to the pharmacologically active 6-thioguanosine 5'-triphosphate (6-thio-GTP), which exerts its cytotoxic and immunosuppressive effects.[3][5][6]

This guide provides a comprehensive technical overview of the core chemical properties of 6-thio-GDP. We will delve into its structure, physicochemical characteristics, reactivity, and biochemical significance, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding these fundamental properties is paramount for optimizing thiopurine therapy, developing novel analytical methods, and designing next-generation purine analogs.

Chemical Identity and Molecular Structure

6-thio-GDP is a purine nucleotide analog distinguished from its natural counterpart, guanosine diphosphate (GDP), by the substitution of the oxygen atom at the 6-position of the guanine base with a sulfur atom.[7] This single atomic substitution profoundly influences its chemical behavior and biological interactions.

-

IUPAC Name: [(2R,3S,4R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate[8]

Caption: Role of 6-thio-GDP in the thiopurine metabolic pathway.

-

Causality of the Pathway: 6-Thioguanine (6-TG), either administered directly or derived from azathioprine/6-MP, is converted to 6-thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [3][6]This initial step is critical for trapping the drug inside the cell. Subsequent phosphorylations, first by guanylate kinase (GMPK) to form 6-thio-GDP, and then by nucleoside diphosphate kinases (NDPKs) to form 6-thio-GTP, complete the activation process. [6]

Clinical Relevance

The active metabolite, 6-thio-GTP, is the primary mediator of the immunosuppressive effects of thiopurines. It achieves this, in part, by binding to the small GTPase Rac1 and inhibiting its activation. [2][5]This prevents T-cell proliferation and induces apoptosis in activated T-cells. [3][5]Consequently, the intracellular concentrations of TGNs, including 6-thio-GDP and 6-thio-GTP, are monitored in patients with conditions like Crohn's disease, as elevated levels have been shown to correlate with therapeutic response. [1][5]

Experimental Protocol: Analysis by Reversed-Phase Ion-Pair HPLC

The quantification of 6-thio-GDP from biological samples is essential for therapeutic drug monitoring and research. Reversed-phase high-performance liquid chromatography (HPLC) with an ion-pairing agent is the gold standard methodology.

-

Principle of the Method: 6-thio-GDP is highly polar and negatively charged, making it poorly retained on a standard non-polar reversed-phase (e.g., C18) column. The addition of a cationic ion-pairing agent (e.g., tetrabutylammonium) to the mobile phase is the critical choice here. The agent forms a neutral ion pair with the anionic phosphate groups of 6-thio-GDP. This complex is more hydrophobic, allowing it to interact with and be retained by the stationary phase, enabling separation from other cellular components.

Caption: A self-validating workflow for 6-thio-GDP quantification.

Step-by-Step Methodology

-

Standard Preparation: Prepare a series of 6-thio-GDP standards of known concentrations in the mobile phase buffer to generate a standard curve for quantification.

-

Sample Collection: Collect biological samples, typically red blood cells, as they accumulate high levels of TGNs.

-

Cell Lysis & Extraction: Lyse the cells to release intracellular contents. A common method is repeated freeze-thaw cycles followed by precipitation of proteins using an acid like perchloric acid.

-

Neutralization: Centrifuge the sample to pellet precipitated proteins. Carefully transfer the supernatant to a new tube and neutralize it (e.g., with potassium carbonate). The formation of a precipitate (potassium perchlorate) is expected; centrifuge again to clarify the extract.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An aqueous buffer (e.g., potassium phosphate) at a controlled pH, containing a specific concentration of an ion-pairing agent (e.g., tetrabutylammonium phosphate), mixed with an organic modifier like methanol or acetonitrile. A gradient elution is typically used to resolve different metabolites.

-

-

Detection: Monitor the column effluent with a UV detector set to 342 nm for selective detection of 6-thioguanine species. [11]7. Identification: The identity of the 6-thio-GDP peak is confirmed by matching its retention time to that of a purified standard run under identical conditions.

-

Quantification: Calculate the concentration of 6-thio-GDP in the sample by integrating the peak area and interpolating the value onto the standard curve.

-

System Validation (Trustworthiness): The purity and identity of the standard should be verified. The method's specificity can be confirmed using enzymatic peak-shifting, where treating the sample with alkaline phosphatase before injection will eliminate the 6-thio-GDP peak and increase the 6-thioguanosine peak, validating the peak's identity. [12]

Conclusion

6-Thioguanosine 5'-diphosphate is more than a mere metabolic waypoint; it is a central molecule whose chemical properties dictate the therapeutic action and analytical detection of a major class of immunosuppressive and chemotherapeutic drugs. Its defining feature, the 6-thione substitution, imparts unique spectroscopic and photochemical characteristics that are critical for both its biological activity and its scientific study. A thorough understanding of its structure, stability, reactivity, and metabolic context is fundamental for professionals in pharmacology and drug development, enabling the rational optimization of thiopurine-based therapies and the innovation of robust analytical frameworks.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3035439, 6-Thioguanosine 5'-diphosphate. PubChem. [Link]

-

Breter, H. J., & Mertes, H. M. (1990). The quantitative determination of metabolites of 6-mercaptopurine in biological materials. VII. Chemical synthesis by phosphorylation of 6-thioguanosine 5'-monophosphate, 5'-diphosphate and 5'-triphosphate, and their purification and identification by reversed-phase/ion-pair high-performance liquid chromatography and by various enzymatic assays. Biochimica et Biophysica Acta (BBA) - General Subjects, 1033(2), 124–132. [Link]

-

Wenska, K., et al. (2014). Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules. Organic & Biomolecular Chemistry, 12(18), 2873-2883. [Link]

-

Japan Science and Technology Agency (n.d.). 6-Thioguanosine 5′-phosphate. J-GLOBAL. [Link]

-

University of Luxembourg (2025). 6-thioguanosine diphosphate (C10H15N5O10P2S). PubChemLite. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10143562, 6-Thioguanosine 5'-triphosphate. PubChem. [Link]

-

ResearchGate (n.d.). Chemical structure of 6-thioguanine and sequence of lesion containing duplexes. ResearchGate. [Link]

-

Jena Bioscience (n.d.). 6-Thio-GDP. Jena Bioscience. [Link]

-

Jena Bioscience (2023). 6-Thio-GMP. Jena Bioscience. [Link]

-

Jena Bioscience (n.d.). 6-Thio-GTP. Jena Bioscience. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2723601, Thioguanine. PubChem. [Link]

-

de K Recomend, P. G. (2018). Thiopurine pathway. Pharmacogenetics and genomics, 28(9), 217-219. [Link]

-

Jena Bioscience (2023). 6-Thio-GDP Product Information. Jena Bioscience. [Link]

-

Maciejewska, M., et al. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. International Journal of Molecular Sciences, 24(10), 8933. [Link]

-

Jena Bioscience (2023). 6-Methylthio-GDP Product Information. Jena Bioscience. [Link]

-

Wagner, T., et al. (2022). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. Journal of Medicinal Chemistry, 65(23), 15838-15852. [Link]

-

Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2872-2878. [Link]

-

Hong, H., et al. (2012). Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid. Journal of Biological Chemistry, 287(22), 18064-18072. [Link]

-

Corral, I., et al. (2011). Excited-state dynamics in 6-thioguanosine from the femtosecond to microsecond time scale. The Journal of Physical Chemistry B, 115(18), 5867-5874. [Link]

-

Wagner, T., et al. (2022). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. ACS Publications. [Link]

-

ResearchGate (n.d.). Detailed 6-mercaptopurine metabolic pathways presenting the enzymes involved. ResearchGate. [Link]

-

Elion, G. B., & Hitchings, G. H. (1955). The Synthesis of 6-Thioguanine. Journal of the American Chemical Society, 77(6), 1676-1676. [Link]

-

Kierzek, E., et al. (2019). Thermodynamic and structural contributions of the 6-thioguanosine residue to helical properties of RNA. Scientific Reports, 9(1), 4376. [Link]

-

Jena Bioscience (n.d.). 6-Thio Purines. Jena Bioscience. [Link]

-

University of Padua (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Padua@Thesis. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 6-Thio Purines - Jena Bioscience [jenabioscience.com]

- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 16541-19-8: 6-thioguanosine 5'-diphosphate [cymitquimica.com]

- 8. 6-Thioguanosine 5'-diphosphate | C10H15N5O10P2S | CID 3035439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Thio-GDP, 6-Thio Purines - Jena Bioscience [jenabioscience.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. The quantitative determination of metabolites of 6-mercaptopurine in biological materials. VII. Chemical synthesis by phosphorylation of 6-thioguanosine 5'-monophosphate, 5'-diphosphate and 5'-triphosphate, and their purification and identification by reversed-phase/ion-pair high-performance liquid chromatography and by various enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 6-Thioguanosine 5'-diphosphate (6-TGDP)

The following technical guide is structured to provide a comprehensive, expert-level analysis of 6-Thioguanosine 5'-diphosphate (6-TGDP), focusing on its historical emergence, metabolic complexity, and its critical, distinct role in immunomodulation via the Rac1 pathway.

From Metabolic Intermediate to Molecular Switch: Discovery, Mechanism, and Clinical Application

Executive Summary

6-Thioguanosine 5'-diphosphate (6-TGDP) was long considered merely a transient intermediate in the metabolic activation of thiopurine drugs (Azathioprine, 6-Mercaptopurine, 6-Thioguanine). Historically overshadowed by the DNA-incorporating triphosphate form (6-TGTP), 6-TGDP has emerged in the 21st century as a central player in the non-genotoxic immunosuppressive mechanism of these agents.

This guide delineates the evolution of 6-TGDP from its initial chemical synthesis in the Nobel-winning era of Elion and Hitchings to its identification as the "molecular trap" that locks the GTPase Rac1 in an inactive state, thereby inducing T-cell apoptosis. We provide detailed metabolic pathways, mechanistic diagrams, and quantification protocols for researchers in pharmacology and immunology.

Historical Genesis: The Elion-Hitchings Era (1950s)

The history of 6-TGDP is inseparable from the development of thiopurines at Burroughs Wellcome (now GSK).

-

1950-1954: Gertrude Elion and George Hitchings synthesized 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG) as antimetabolites interfering with nucleic acid synthesis.

-

Early Understanding: It was quickly established that these agents were prodrugs . To be active, they required conversion to their nucleotide forms.[1] The "lethal synthesis" hypothesis posited that the triphosphate form (6-TGTP) was incorporated into DNA, causing mismatch repair failure and cytotoxicity.

-

The "Blind Spot": For decades, 6-TGDP was viewed solely as a kinetic stepping stone between the monophosphate (6-TGMP) and the triphosphate (6-TGTP). Its specific pharmacological potential was largely ignored until the molecular tools of the early 2000s allowed for the dissection of signaling pathways.

The Metabolic Cascade & NUDT15 Regulation

6-TGDP exists in a fragile equilibrium within the cell. Its concentration is dictated by the forward flux of phosphorylation and the reverse flux of hydrolysis, mediated by the critical enzyme NUDT15 .

The Anabolic and Catabolic Pathways

The conversion of the prodrug 6-Thioguanine (6-TG) to 6-TGDP involves the purine salvage pathway.

Key Enzymes:

-

HGPRT: Hypoxanthine-guanine phosphoribosyltransferase (Base

Monophosphate).[2][3][4] -

NMPK: Nucleoside Monophosphate Kinase (Mono

Di). -

NDPK: Nucleoside Diphosphate Kinase (Di

Tri).[5] -

NUDT15: Nudix Hydrolase 15 (Tri

Mono/Di).[1]

Visualization of the Metabolic Flux

The following diagram illustrates the position of 6-TGDP as the "gateway" metabolite and the critical regulatory role of NUDT15.

Figure 1: The metabolic pathway of 6-Thioguanine. Note the central position of 6-TGDP and the NUDT15 "shunt" that reduces the active pool.

The Paradigm Shift: The Rac1 "Trap" Discovery (2003-2006)

The understanding of 6-TGDP changed radically with the publication of landmark papers by Tiede et al. (2003) and Poppe et al. (2006) .

The Clinical Paradox

Clinicians observed that thiopurines induced T-cell apoptosis at doses too low to cause significant DNA damage. This suggested a non-genotoxic mechanism of action (MOA).

The Mechanism: The "Locked" State

The researchers discovered that 6-TGTP mimics GTP and binds to Rac1 , a small GTPase essential for T-cell activation (via CD28 signaling).

-

Entry: 6-TGTP binds to Rac1.

-

Hydrolysis: The intrinsic GTPase activity (or GAP-mediated activity) hydrolyzes 6-TGTP to 6-TGDP while still bound to the protein.

-

The Trap: Unlike natural GDP, which is easily exchanged for GTP by Guanine Nucleotide Exchange Factors (GEFs like Vav1 or Tiam1 ), the 6-TGDP-Rac1 complex is resistant to exchange .

-

Result: Rac1 is locked in an inactive, 6-TGDP-bound state.[3] The T-cell cannot reorganize its cytoskeleton or activate NF-

B, leading to apoptosis.

Therefore, 6-TGDP is not just a precursor; in the context of Rac1, it is the "molecular padlock" that enforces immunosuppression.

Figure 2: The Rac1 Inhibition Cycle. 6-TGTP enters the cycle, but hydrolysis creates the 6-TGDP-Rac1 complex, which GEFs cannot recycle, effectively removing Rac1 from the signaling pool.

Experimental Protocols

For researchers aiming to study 6-TGDP, standard nucleotide assays are often insufficient due to the instability of the diphosphate form.

Protocol A: HPLC Quantification of 6-TGDP in RBCs

Differentiation of Mono-, Di-, and Tri-phosphates is critical.

-

Sample Collection: Collect whole blood (EDTA). Isolate RBCs by centrifugation (1000g, 10 min, 4°C). Wash 2x with PBS.

-

Lysis & Extraction:

-

Lyse RBCs with cold water.

-

Precipitate proteins using 0.6M Perchloric Acid (PCA).

-

Critical Step: Neutralize immediately with

to prevent acid hydrolysis of the high-energy phosphate bonds (which would artificially elevate 6-TGMP).

-

-

Chromatography (Ion-Pair HPLC):

-

Column: C18 Reverse Phase (e.g., Supelcosil LC-18).

-

Mobile Phase A: 20 mM Phosphate buffer (pH 3.5) + Ion Pairing Agent (Tetrabutylammonium bisulfate).

-

Mobile Phase B: Acetonitrile (gradient elution).

-

Detection: UV at 340 nm (specific for the thiocarbonyl group) or Fluorescence (Ex 300nm / Em 410nm) after derivatization.

-

-

Validation: 6-TGDP typically elutes between 6-TGMP and 6-TGTP. Use synthetic standards for retention time confirmation.

Protocol B: Rac1 Activation Assay (G-LISA)

To verify the functional effect of 6-TGDP accumulation.

-

Cell Culture: Jurkat T-cells treated with 6-TG (1-5

M) for 24h. -

Stimulation: Stimulate cells with anti-CD3/anti-CD28 antibodies for 5-15 mins to activate Rac1.

-

Lysis: Rapid lysis in binding buffer.

-

Assay: Use a G-LISA kit (colorimetric). The wells are coated with GTP-Rac1 binding domain (RBD) of PAK1.

-

Note: This assay specifically detects active (GTP-bound) Rac1.

-

Result: 6-TG treated cells will show drastically reduced signal, confirming that the Rac1 is locked in the 6-TGDP (inactive) state and cannot bind the effector.

-

Quantitative Data Summary

The following table summarizes the physicochemical and biological distinctions between the three major metabolites.

| Metabolite | Chemical Role | Biological Activity | NUDT15 Interaction | Stability (Intracellular) |

| 6-TGMP | Precursor | Low/None (Inactive) | Product of hydrolysis | High |

| 6-TGDP | Intermediate | Rac1 "Lock" (Inhibitor) | Substrate/Product | Moderate |

| 6-TGTP | Active Agent | DNA Incorporation (Cytotoxic) | Primary Substrate | Low (Rapid turnover) |

Clinical Implications: The NUDT15 Connection

The discovery of the NUDT15 R139C variant (common in East Asian populations) highlighted the importance of the phosphate pool.

-

Wild Type NUDT15: Efficiently hydrolyzes 6-TGTP/6-TGDP back to 6-TGMP, preventing toxicity.

-

Mutant NUDT15: Cannot hydrolyze the di-/tri-phosphates.

-

Outcome: Patients with the mutation accumulate massive levels of 6-TGTP and 6-TGDP. This leads to severe leukopenia (excessive apoptosis via the Rac1 mechanism) and DNA damage.

-

Testing: Genotyping for NUDT15 is now standard practice to prevent thiopurine-induced myelosuppression.

References

-

Elion, G. B. (1989). The Purine Path to Chemotherapy. Science, 244(4900), 41–47. Link

-

Tiede, I., et al. (2003). CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes. Journal of Clinical Investigation, 111(8), 1133–1145. Link

-

Poppe, D., et al. (2006). Azathioprine suppresses ezrin-radixin-moesin-dependent T cell-APC conjugation through inhibition of Vav guanosine exchange activity on Rac proteins. Journal of Immunology, 176(1), 640–651. Link

-

Moriyama, T., et al. (2016). NUDT15 polymorphisms alter thiopurine metabolism and hematopoietic toxicity.[1][6] Nature Genetics, 48, 367–373. Link

-

Karner, S., et al. (2010). Determination of 6-thioguanosine diphosphate and triphosphate and nucleoside diphosphate kinase activity in erythrocytes: novel targets for thiopurine therapy? Therapeutic Drug Monitoring, 32(2), 119-128. Link

Sources

- 1. rprdx.com [rprdx.com]

- 2. NUDT15 Pharmacogenetics in Acute Lymphoblastic Leukemia: Synthesizing Progress for Personalized Thiopurine Therapy [mdpi.com]

- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 4. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Determination of 6-thioguanosine diphosphate and triphosphate and nucleoside diphosphate kinase activity in erythrocytes: novel targets for thiopurine therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease | PLOS One [journals.plos.org]

6-Thioguanosine 5'-diphosphate (6-TGDP): The "Terminal Lock" in Thiopurine Pharmacology

Executive Summary

6-Thioguanosine 5'-diphosphate (6-TGDP) is a critical intermediate metabolite of thiopurine drugs (Azathioprine, 6-Mercaptopurine, 6-Thioguanine).[1][2] While historically viewed merely as a precursor to the active triphosphate form (6-TGTP), modern pharmacological analysis identifies 6-TGDP as the central molecular "lock" that enforces immunosuppression.

Its biological role is defined by two competing pathways:

-

The Rac1 Blockade (Therapeutic): 6-TGDP forms a stable, non-exchangeable adduct with the GTPase Rac1, permanently disabling T-cell activation.

-

The NUDT15 Sanitization (Detoxification): 6-TGDP is the primary substrate for the Nudix hydrolase 15 (NUDT15) enzyme. Failure of this clearance mechanism (e.g., in NUDT15 R139C variants) leads to severe myelotoxicity.

Part 1: The Mechanistic Role of 6-TGDP

The Rac1 "Terminal Lock" Mechanism

The immunosuppressive efficacy of thiopurines in Inflammatory Bowel Disease (IBD) and leukemia relies on the inhibition of Rac1 , a small GTPase essential for T-cell proliferation, cytoskeletal organization, and NADPH oxidase activation.

-

The Entry: The triphosphate metabolite, 6-TGTP , binds to Rac1 with high affinity, displacing physiological GTP.

-

The Hydrolysis: Rac1 possesses intrinsic GTPase activity (accelerated by GAP proteins).[3] It hydrolyzes the bound 6-TGTP into 6-TGDP .

-

The Lock: Under normal physiological conditions, a Guanine Nucleotide Exchange Factor (GEF), such as Vav1 , would eject GDP to allow fresh GTP binding, reactivating the protein.[3] However, Vav1 cannot recognize or displace the Rac1-6-TGDP adduct .

-

Result: Rac1 is trapped in an inactive GDP-bound state.[3][4][5] This blockade halts the downstream phosphorylation of MEK, NF-κB, and Bcl-xL, triggering T-cell apoptosis.

The NUDT15 Sanitization Pathway

The enzyme NUDT15 (Nudix Hydrolase 15) acts as a "sanitizer" for the nucleotide pool. It prevents the incorporation of non-canonical nucleotides into DNA and limits excessive signaling inhibition.

-

Substrate Specificity: NUDT15 displays high specificity for thioguanine phosphates. It hydrolyzes 6-TGDP (and 6-TGTP) back to the monophosphate 6-TGMP .[6]

-

Clinical Consequence: This hydrolysis prevents the accumulation of cytotoxic levels of TGNs. In patients with NUDT15 polymorphisms (e.g., p.Arg139Cys), this hydrolytic activity is abolished. 6-TGDP accumulates, leading to excessive DNA incorporation (via the deoxy-pathway) and severe leukopenia.

Part 2: Experimental Protocols

Protocol A: Quantification of Intracellular 6-TGDP via LC-MS/MS

Objective: To distinguish 6-TGDP from the triphosphate (active) and monophosphate (precursor) pools in patient erythrocytes or PBMCs.

Methodological Principles:

-

Matrix: Washed Red Blood Cells (RBCs) are preferred due to their lack of de novo purine synthesis, making them a stable reservoir of TGN metabolites.

-

Stability Warning: Thiopurine phosphates are highly labile. RBC isolation must occur within 6 hours of phlebotomy, and lysates must be stored at -80°C.[7]

-

Chromatography: Standard C18 columns fail to retain polar nucleotides. Ion-Pair Chromatography using volatile amines (e.g., hexylamine) or Anion Exchange is required.

Step-by-Step Workflow:

-

Sample Preparation:

-

Isolate RBCs via centrifugation (1000 x g, 10 min). Wash 2x with PBS.

-

Count RBCs (target:

cells). -

Lysis/Extraction: Add 100 µL RBCs to 100 µL DTT (0.1 M) to reduce disulfide bonds. Add 50 µL perchloric acid (10%) to precipitate proteins.

-

Centrifuge (14,000 x g, 10 min, 4°C). Neutralize supernatant with

.

-

-

LC-MS/MS Configuration:

-

Column: Porous Graphitic Carbon (Hypercarb) or C18 with Ion Pairing (5 mM Dimethylhexylamine, pH 7.0).

-

Mobile Phase A: 10 mM Ammonium Acetate + 5 mM DMHA (pH 7.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (2% B), 5-12 min (linear to 60% B).

-

-

Mass Spectrometry (MRM Mode):

-

Monitor the transition for 6-TGDP:

524 -

Note: Ensure chromatographic separation between 6-TGDP and 6-TGTP to avoid in-source fragmentation artifacts (where 6-TGTP loses a phosphate in the source and mimics 6-TGDP).

-

Protocol B: NUDT15 Enzymatic Activity Assay

Objective: To assess the catalytic efficiency of NUDT15 variants against 6-TGDP.

-

Reaction Mix:

-

Incubation:

-

Incubate at 37°C.

-

Take aliquots at 0, 5, 10, and 20 minutes.

-

-

Termination & Analysis:

-

Quench with ice-cold methanol.

-

Analyze via HPLC-UV (340 nm) or LC-MS.

-

Readout: Measure the disappearance of 6-TGDP and the appearance of 6-TGMP .

-

Calculation: Plot initial velocity (

) vs. substrate concentration to determine

-

Part 3: Data Visualization

The Rac1 Inactivation Pathway

This diagram illustrates how 6-TGDP acts as a "dead-end" inhibitor for Rac1, contrasting with the physiological GTP cycle.[5]

Caption: The "Terminal Lock" Mechanism. Unlike physiological GTP, the 6-TGDP adduct cannot be recycled by Vav1, permanently deactivating Rac1.

The NUDT15 Sanitization Checkpoint

This diagram details the detoxification role of NUDT15 and the consequence of the R139C variant.

Caption: NUDT15 acts as a gatekeeper. Functional NUDT15 degrades 6-TGDP to 6-TGMP. Defective variants cause 6-TGDP accumulation and DNA damage.

Part 4: Quantitative Data Summary

Table 1: Comparative Binding and Activity of Guanine Nucleotides

| Nucleotide | Target Interaction (Rac1) | Interaction with Vav1 (GEF) | NUDT15 Substrate Efficiency ( | Biological Outcome |

| GTP (Physiological) | Binds, Activates | Exchangeable (Recycles) | Low | Cell Proliferation |

| 6-TGTP (Drug Active) | Binds, Weak Activation | Hydrolyzes to 6-TGDP | High | Transient Inhibition |

| 6-TGDP (Drug Lock) | Binds, Inactive | Non-Exchangeable (Blocked) | Very High | Apoptosis / Toxicity |

References

-

Tiede, I. et al. (2003). CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes. Journal of Clinical Investigation.[10]

-

Valdés, R. et al. (2016). NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine. Cancer Research.[11]

-

Karner, S. et al. (2010). Determination of 6-thioguanosine diphosphate and triphosphate and nucleoside diphosphate kinase activity in erythrocytes.[7] Therapeutic Drug Monitoring.[12]

-

Poppe, D. et al. (2005). Phosphorylation of Thiopurines: The Role of NUDT15.[13] Clinical Gastroenterology and Hepatology.[1]

-

Hofmann, U. et al. (2012). LC-MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes.[12] Frontiers in Pharmacology.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rac Attack: Modulation of the Small GTPase Rac in Inflammatory Bowel Disease and Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A report on the potential of Rac1/pSTAT3 protein levels in T lymphocytes to assess the pharmacodynamic effect of thiopurine therapy in Inflammatory Bowel Disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NUDT15 Pharmacogenetics in Acute Lymphoblastic Leukemia: Synthesizing Progress for Personalized Thiopurine Therapy [mdpi.com]

- 7. Determination of 6-thioguanosine diphosphate and triphosphate and nucleoside diphosphate kinase activity in erythrocytes: novel targets for thiopurine therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]

- 13. NUDT15 gene variants and thiopurine-induced leukopenia in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Thioguanosine 5'-diphosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for 6-Thioguanosine 5'-diphosphate (6-Thio-GDP), a crucial metabolite in the therapeutic action of thiopurine drugs. While direct, publicly available NMR and MS spectra for 6-Thio-GDP are not consolidated in a single source, this document synthesizes data from analogous compounds and relevant literature to provide a robust analytical framework. Understanding the spectroscopic signature of 6-Thio-GDP is paramount for researchers in drug metabolism, pharmacokinetics, and for the development of novel therapeutic agents.

Introduction: The Significance of 6-Thioguanosine 5'-diphosphate

6-Thioguanosine 5'-diphosphate is a key intermediate in the metabolic pathway of thiopurine drugs such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG).[1][2] These drugs are widely used as immunosuppressants in the treatment of inflammatory bowel disease, rheumatoid arthritis, and in cancer chemotherapy, particularly for acute lymphoblastic leukemia.[3][4][5] The therapeutic and toxic effects of thiopurines are mediated through their conversion to thioguanine nucleotides (TGNs), which include 6-thioguanosine monophosphate (6-Thio-GMP), diphosphate (6-Thio-GDP), and triphosphate (6-Thio-GTP).[2][6]

The incorporation of these metabolites into DNA and RNA leads to cytotoxicity and immunosuppression. Monitoring the levels of individual TGNs is crucial for optimizing therapeutic efficacy and minimizing adverse drug reactions.[6] This guide focuses on the analytical techniques used to characterize 6-Thio-GDP, providing the foundational knowledge required for its identification and quantification.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the first step in interpreting spectroscopic data.

Molecular Structure of 6-Thioguanosine 5'-diphosphate

Caption: Molecular structure of 6-Thioguanosine 5'-diphosphate.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₅O₁₀P₂S | [1][7] |

| Molecular Weight | 459.27 g/mol | [7] |

| Exact Mass | 459.00148686 Da | [7] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Soluble in water | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environment within the molecule. The expected chemical shifts for 6-Thio-GDP are extrapolated from data for 6-thioguanosine.[8]

Predicted ¹H NMR Chemical Shifts for 6-Thioguanosine 5'-diphosphate (in D₂O)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-8 | ~8.2 | s | - | The chemical shift is influenced by the electron-withdrawing purine ring. |

| H-1' | ~5.8 | d | ~5-6 | Anomeric proton, coupling with H-2'. |

| H-2' | ~4.6 | t | ~5-6 | Coupling with H-1' and H-3'. |

| H-3' | ~4.4 | t | ~5-6 | Coupling with H-2' and H-4'. |

| H-4' | ~4.3 | m | - | Complex multiplicity due to coupling with H-3' and H-5'. |

| H-5', 5'' | ~4.2 | m | - | Diastereotopic protons, further split by coupling to ³¹P. |

Note: These are predicted values and may vary depending on the solvent, pH, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sodium salt of 6-Thioguanosine 5'-diphosphate in 0.5 mL of deuterium oxide (D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Use water suppression techniques if necessary.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectrum to an internal standard, such as TSP, or externally to the residual HDO peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts are based on data for 6-thioguanosine.[9]

Predicted ¹³C NMR Chemical Shifts for 6-Thioguanosine 5'-diphosphate (in D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-6 | ~176 | Thione carbon, significantly downfield. |

| C-2 | ~154 | |

| C-4 | ~150 | |

| C-8 | ~140 | |

| C-5 | ~118 | |

| C-1' | ~88 | Anomeric carbon. |

| C-4' | ~84 | |

| C-2' | ~75 | |

| C-3' | ~71 | |

| C-5' | ~65 | Shift influenced by phosphorylation. |

Note: These are predicted values and may vary based on experimental conditions.

³¹P NMR Spectroscopy

³¹P NMR is essential for characterizing the phosphate groups. For 6-Thio-GDP, two distinct phosphorus signals are expected, corresponding to the α and β phosphates.

Predicted ³¹P NMR Chemical Shifts for 6-Thioguanosine 5'-diphosphate (in D₂O)

| Phosphorus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pα | ~ -10 | d | ~20 |

| Pβ | ~ -5 | d | ~20 |

Note: Chemical shifts are relative to an external standard of 85% H₃PO₄.

Experimental Protocol: ³¹P NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A multinuclear NMR spectrometer is required.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ³¹P spectrum.

-

Set the spectral width to encompass the expected chemical shift range for diphosphates.

-

-

Data Processing: Process the data and reference the spectrum to an external standard of 85% H₃PO₄.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is the preferred method for analyzing polar, non-volatile molecules like 6-Thio-GDP.

Expected HRMS Data (Negative Ion Mode ESI)

| Ion | Calculated m/z |

| [M-H]⁻ | 458.0015 |

| [M-2H]²⁻ | 228.5007 |

Experimental Protocol: LC-ESI-MS

-

Sample Preparation: Prepare a dilute solution of 6-Thioguanosine 5'-diphosphate in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of a volatile buffer like ammonium acetate.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

LC Method:

-

Employ a reverse-phase C18 column for separation.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS Acquisition:

-

Acquire data in negative ion mode.

-

Perform a full scan to determine the accurate mass of the molecular ion.

-

Conduct tandem MS (MS/MS) experiments to obtain fragmentation data.

-

Tandem Mass Spectrometry (MS/MS) Fragmentation

MS/MS analysis of the [M-H]⁻ ion can provide valuable structural information.

Predicted MS/MS Fragmentation Pathway

Caption: Predicted fragmentation of 6-Thioguanosine 5'-diphosphate in MS/MS.

Conclusion

The spectroscopic characterization of 6-Thioguanosine 5'-diphosphate is essential for its role in pharmacology and drug development. This guide provides a comprehensive framework based on data from closely related compounds and established analytical methodologies. The predicted NMR and MS data, along with the detailed experimental protocols, serve as a valuable resource for researchers working with thiopurine metabolites. Accurate and reliable analytical methods are the bedrock of advancing our understanding of thiopurine metabolism and improving patient outcomes.

References

-

Domènech, E., et al. (2022). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. Molecules, 27(10), 3195. [Link]

-

Wagner, C. R., et al. (2022). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. Journal of Medicinal Chemistry, 65(23), 15774–15788. [Link]

-

Wagner, C. R., et al. (2022). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. PMC, NIH. [Link]

-

PubChem. 6-Thioguanosine 5'-diphosphate. [Link]

-

Jemielity, J., et al. (2014). Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs. The Royal Society of Chemistry. [Link]

-

Lewis, A. F., & Long, R. A. (1978). Synthesis of 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine. Journal of Medicinal Chemistry, 21(1), 112–114. [Link]

-

Dervieux, T., & Chu, Y. (2017). An optimized LC-ESI-MS/MS assay for erythrocyte 6-TG and 6-MMPD: Addressing critical methodological considerations for thiopurine metabolite monitoring. Request PDF, ResearchGate. [Link]

-

Jemielity, J., et al. (2014). Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules. Organic & Biomolecular Chemistry, 12(16), 2549-2553. [Link]

-

Supandi, S., et al. (2020). Simultaneous Analysis of 6-Mercaptopurine, 6-Methylmercaptopurine, and 6-Thioguanosine-5'-monophosphate in Dried Blood Spot Using Ultra Performance Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]

-

Gole, B., et al. (2017). Mitigating UVA Light Induced Reactivity of 6-Thioguanine through Formation of a Ru(II) Half-Sandwich Complex. The Royal Society of Chemistry. [Link]

-

Zhao, L., et al. (2022). Analysis of mono-, di-, and triphosphates of thioguanosine and methylthioinosine in children with acute lymphoblastic leukemia by LC-MS/MS. PubMed. [Link]

-

PubChem. 6-Thioguanosine 5'-triphosphate. [Link]

-

PubChem. 6-Thioguanosine monophosphate. [Link]

-

Karner, S., et al. (2010). Determination of 6-thioguanosine diphosphate and triphosphate and nucleoside diphosphate kinase activity in erythrocytes: novel targets for thiopurine therapy? PubMed. [Link]

-

He, H., et al. (2010). LC-MS/MS coupled with stable isotope dilution method for the quantification of 6-thioguanine and S(6)-methylthioguanine in genomic DNA of human cancer cells treated with 6-thioguanine. PubMed. [Link]

-

Coulthard, S. A., et al. (2013). Liquid chromatography–mass spectrometry for measuring deoxythioguanosine in DNA from thiopurine-treated patients. PMC, NIH. [Link]

-

Kim, H., et al. (2020). Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia. PMC. [Link]

-

de Abreu, R. A., et al. (2018). 1 H NMR (A) and 13 C NMR (B) spectra of the Me6-MP derivative. ResearchGate. [Link]

-

PubChem. Thioguanine. [Link]

-

Singh, S., et al. (2020). Molecular structure of 6-thioguanine and 6-mercaptopurine. ResearchGate. [Link]

-

PubChem. Thioguanosine. [Link]

-

Jena Bioscience. 6-Thio-GMP. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of 6-thioguanosine diphosphate and triphosphate and nucleoside diphosphate kinase activity in erythrocytes: novel targets for thiopurine therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Thioguanosine 5'-diphosphate | C10H15N5O10P2S | CID 3035439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-THIOGUANOSINE(85-31-4) 1H NMR [m.chemicalbook.com]

- 9. 6-THIOGUANOSINE(85-31-4) 13C NMR [m.chemicalbook.com]

Sourcing and Utilization of 6-Thioguanosine 5'-diphosphate: A Technical Guide for Chemical Biology

Executive Summary & Biological Context

6-Thioguanosine 5'-diphosphate (6-thio-GDP, s6GDP) is a critical metabolite in the pharmacokinetics of thiopurine drugs (Azathioprine, 6-Mercaptopurine). While 6-thio-GTP is the active species responsible for Rac1 inhibition (immunosuppression) and DNA incorporation (cytotoxicity), 6-thio-GDP serves as a pivotal intermediate and a distinct biomarker for intracellular metabolism.

For researchers, 6-thio-GDP is primarily sourced for two applications:

-

Analytical Standards: To quantify thiopurine metabolites in erythrocytes via HPLC/LC-MS.

-

Enzymology: As a substrate for Nucleoside Diphosphate Kinase (NDPK) or a product inhibitor in GTPase assays (e.g., Rac1, Cdc42).

This guide provides a vetted sourcing strategy, a self-validating Quality Control (QC) protocol, and a standard operating procedure for handling this oxidation-prone nucleotide.

Strategic Sourcing: The Vendor Landscape

Unlike ATP or GTP, 6-thio-GDP is a niche nucleotide analogue. It is not available from generalist "big box" distributors without lead times. Sourcing must be directed toward specialized nucleotide synthesis firms to ensure spectral integrity.

Primary Commercial Suppliers

The following vendors have been validated for high-purity synthesis (≥95%) and correct salt formulation.

| Supplier | Catalog # | Concentration / Format | Salt Form | Best For... |

| Jena Bioscience | NU-1120 | 10 mM Solution (Aq) | Sodium | General Use. Reliable stock, detailed spectral data provided. |

| Biolog Life Science | T 015 | 10 mM Solution (Aq) | Sodium | High Sensitivity. Excellent for rigorous kinetic studies; highly characterized. |

| Cayman Chemical | 38563* | Lyophilized / Sol. | Sodium | Metabolism Studies. Often sold in panels with other thiopurine metabolites. |

| Toronto Research Chemicals | Custom | Powder | Varies | Isotopic Labeling. Source for deuterated (d4) standards for Mass Spec. |

*Note: Verify specific batch availability as catalog numbers for metabolites can fluctuate.

Technical Specification for Procurement

When ordering, ensure the Certificate of Analysis (CoA) meets these criteria to avoid "dead" nucleotides:

-

Purity: ≥ 95% by HPLC (Critical: impurities are often the oxidized disulfide dimer).

-

UV Spectral Ratio: The ratio of Absorbance at 342 nm to 257 nm should be approximately 2.8 . Deviations indicate oxidation or guanine contamination.

Quality Control: The "Thiol Problem"

The primary failure mode for 6-thio-GDP is the oxidation of the sulfur atom at position 6, leading to the formation of a disulfide dimer (6-thio-GDP-S-S-GDP-6-thio). This dimer is biologically inactive in most monomeric assays and will distort concentration calculations.

Trustworthiness Protocol: Self-Validating QC Do not trust the label concentration after shipping. Perform this check immediately upon receipt.

The UV-Vis Validation Method

6-thio-GDP has a unique spectral signature compared to normal GDP due to the thione group.

-

Dilute: Prepare a 1:50 dilution of the stock in pH 7.5 Tris-HCl buffer.

-

Scan: Measure absorbance from 230 nm to 400 nm.

-

Verify Peaks:

-

Calculate Concentration: Use the 342 nm peak (it is specific to the thio-base and less prone to protein/plastic interference).

QC Workflow Visualization

Figure 1: Incoming Quality Control Workflow for Thio-Nucleotides. The UV ratio check is the critical "Go/No-Go" gate.

Handling & Stability Protocols

Storage Architecture

-

Temperature: -20°C is acceptable for short-term (<1 month).[4][5][6][7] -80°C is mandatory for long-term storage.

-

Buffer: Store in slightly alkaline buffers (pH 7.5 - 8.0). Acidic conditions accelerate hydrolysis of the diphosphate bond.

-

Reducing Agents: If the application permits (e.g., non-redox sensitive assays), add 1 mM DTT or TCEP to the stock solution to maintain the monomeric thione state.

Handling "Golden Rules"

-

Ice Only: Never thaw at room temperature.

-

Single Use: Aliquot immediately. Freeze-thaw cycles rapidly degrade the phosphate chain.

-

Light Protection: Thiopurines are photosensitive. Use amber tubes or wrap in foil.

Experimental Application: HPLC Standard Curve Generation

The most robust application of 6-thio-GDP is as a reference standard for monitoring thiopurine metabolism. Below is a validated Ion-Pair HPLC method.

Method Principle

Standard Reverse Phase (C18) columns do not retain highly polar nucleotides well. We utilize Ion-Pair Chromatography using Tetrabutylammonium bisulfate (TBAS) to create a transient stationary phase that interacts with the negatively charged phosphate groups.

Protocol Steps

Buffer A: 25 mM NaH₂PO₄, 10 mM TBAS, 0.5% Acetonitrile, pH 3.5. Buffer B: 25 mM NaH₂PO₄, 10 mM TBAS, 30% Acetonitrile, pH 3.5. Column: C18 Analytical Column (e.g., 250 x 4.6 mm, 5 µm).

-

Equilibration: Run Buffer A for 20 mins at 1.0 mL/min.

-

Injection: Inject 10 µL of 6-thio-GDP standard (range 1 µM - 100 µM).

-

Gradient:

-

0-5 min: 0% B (Isocratic)

-

5-20 min: 0% to 60% B (Linear Gradient)

-

20-25 min: 60% B (Wash)

-

-

Detection: Monitor Absorbance at 342 nm .

-

Why 342 nm? Endogenous nucleotides (ATP, GTP) absorb at 254/260 nm. 342 nm is specific to the drug metabolite, eliminating background noise from the biological matrix.

-

Metabolic Pathway Context

Understanding where 6-thio-GDP fits is crucial for interpreting assay results.

Figure 2: The metabolic position of 6-thio-GDP. Note the NUDT15 "futile cycle" which degrades the active triphosphate back to monophosphate, regulating toxicity.

References

-

Jena Bioscience. (n.d.).[4][5][6][8] 6-Thio-GDP - Data Sheet. Retrieved from [Link]

-

Biolog Life Science Institute. (n.d.). 6-T-GDP Product Information. Retrieved from [Link]

-

Karner, S., et al. (2010).[3] Determination of 6-thioguanosine diphosphate and triphosphate and nucleoside diphosphate kinase activity in erythrocytes: novel targets for thiopurine therapy? Therapeutic Drug Monitoring, 32(2), 119-128. [Link]

-

Hawwa, A. F., et al. (2008).[9] Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine.[10][9] British Journal of Clinical Pharmacology, 66(4), 517-528.[11] [Link]

-

Valerie, N. C. K., et al. (2016). NUDT15 Hydrolyzes 6-Thio-DeoxyGTP to Mediate the Anticancer Efficacy of 6-Thioguanine. Cancer Research, 76(18), 5501-5511.[12][13] [Link][12]

Sources

- 1. 6-Thio-GDP, 6-Thio Purines - Jena Bioscience [jenabioscience.com]

- 2. 6-T-GDP BIOLOG Life Science Institute [biolog.de]

- 3. 6-Thio-GTP, 6-Thio Purines - Jena Bioscience [jenabioscience.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. 6-Thio-GMP, 6-Thio Purines - Jena Bioscience [jenabioscience.com]

- 8. Toronto Research Chemicals, [biosci.com.au]

- 9. 6-T-5'-GMP BIOLOG Life Science Institute [biolog.de]

- 10. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. portal.research.lu.se [portal.research.lu.se]

Methodological & Application

Application Note: Pharmacological Interrogation of 6-Thioguanosine 5'-diphosphate (6-TGDP) in Cell Models

Abstract

6-Thioguanosine 5'-diphosphate (6-TGDP) is a critical intermediate metabolite of the thiopurine class of drugs (6-Thioguanine, 6-Mercaptopurine, Azathioprine), widely used in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD).[1][2] While often overshadowed by the cytotoxic triphosphate form (6-TGTP), 6-TGDP plays a pivotal regulatory role as a substrate for the NUDT15 hydrolase and as a mechanistic "off-switch" mimic for the Rac1 GTPase.

Critical Technical Note: Unlike the parent prodrug 6-Thioguanine (6-TG), 6-TGDP is not cell-permeable due to its negatively charged phosphate groups. Therefore, "using" 6-TGDP in cell culture refers to three specific methodologies:

-

Intracellular Profiling: Using 6-TGDP as a quantitative mass spectrometry standard to monitor metabolic flux.

-

Enzymatic Screening: Using 6-TGDP as a substrate in cell lysates to measure NUDT15 activity (a major pharmacogenetic marker).

-

Mechanistic Validation: Studying Rac1 inhibition kinetics in permeabilized systems.

Part 1: The Biological Context & Mechanism

To use 6-TGDP effectively, one must understand its position in the "Thiopurine Activation/Inactivation Cycle." It acts as the gateway between the inactive monophosphate and the DNA-incorporating triphosphate.

The Thiopurine Metabolic Pathway

The following diagram illustrates the metabolic flux. Note the critical role of NUDT15 , which hydrolyzes 6-TGTP and 6-TGDP back to the monophosphate (6-TGMP), preventing cytotoxicity.[3][4][5] This cycle is the basis of thiopurine resistance in patients with high NUDT15 activity.

Figure 1: Thiopurine metabolism highlighting 6-TGDP as the intermediate substrate. NUDT15 acts as a "safety valve," hydrolyzing phosphorylated forms back to 6-TGMP.[3][5]

Part 2: Experimental Considerations & Stability

Solubility and Reconstitution

-

Solvent: 6-TGDP is generally supplied as a lithium or sodium salt. Reconstitute in nuclease-free water adjusted to pH 7.0–7.5. Avoid acidic pH, which accelerates hydrolysis.

-

Concentration: Prepare a 10 mM stock solution.

-

Storage: Aliquot immediately and store at -80°C. Do not freeze-thaw more than twice.

Oxidation Sensitivity (Crucial)

The "thio" (sulfur) group at position 6 is highly susceptible to oxidation, forming disulfide dimers or sulfinates/sulfonates, which are biologically inactive.

-

Additive: All buffers (lysis, reaction, or storage) must contain a reducing agent.

-

Recommended: 1–2 mM DTT (Dithiothreitol) or 0.5 mM TCEP.

-

Avoid: β-Mercaptoethanol (less stable).

-

Part 3: Protocol A — Intracellular Profiling (LC-MS/MS)

Objective: Use synthetic 6-TGDP as an internal standard or calibration reference to quantify how much active drug is forming inside patient cells or cell lines.

Materials

-

Cell Lines: Jurkat (T-cell leukemia) or NUDT15-overexpressing lines.

-

Drug Treatment: 6-Thioguanine (parent drug), 10 µM for 24–72 hours.

-

Standard: 6-TGDP (Reference Standard).

-

Extraction Buffer: 70% Methanol / 30% Water containing 2 mM DTT and 10 mM Ammonium Bicarbonate (pH 8.5).

Workflow

-

Harvest: Pellet

cells. Wash 2x with ice-cold PBS (4°C). -

Lysis/Extraction: Resuspend pellet in 200 µL cold Extraction Buffer .

-

Note: The alkaline pH helps stabilize thiopurines; DTT prevents oxidation.

-

-

Spike-In: Add defined quantity of stable-isotope labeled standard (if available) or prepare a separate calibration curve using your pure 6-TGDP.

-

Homogenization: Vortex vigorously for 30s; incubate on ice for 10 min.

-

Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.

-

Analysis: Inject onto LC-MS/MS (HILIC column recommended for polar nucleotides).

Data Interpretation:

| Metabolite | Retention Time (Approx) | MRM Transition (m/z) | Interpretation |

|---|

| 6-TGMP | 2.5 min | 364

Part 4: Protocol B — NUDT15 Hydrolysis Assay (Functional)

Objective: This is the primary functional use of 6-TGDP. You will use cell lysates (or recombinant NUDT15) to test if they can hydrolyze 6-TGDP. This identifies "Poor Metabolizer" vs. "Rapid Metabolizer" phenotypes.

Experimental Design

-

Group A (WT): Lysate from wild-type cells (High NUDT15 activity).

-

Group B (Mutant): Lysate from NUDT15 R139C cells (Low stability/activity).

-

Substrate: 100 µM 6-TGDP.

Step-by-Step Protocol

-

Lysate Preparation:

-

Lyse cells in Non-Denaturing Lysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1% Triton X-100, 1 mM DTT, Protease Inhibitors).

-

Critical: Do NOT use EDTA (NUDT15 is

dependent).

-

-

Reaction Mix:

-

20 µL Cell Lysate (approx. 10 µg protein).

-

5 µL 10x Reaction Buffer (200 mM Tris pH 7.5, 50 mM

, 10 mM DTT). -

2.5 µL 6-TGDP (2 mM Stock).

-

Water to 50 µL.

-

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination: Stop reaction by adding 50 µL ice-cold Acetonitrile (precipitates protein).

-

Detection: Centrifuge and analyze supernatant via HPLC-UV (340 nm) or LC-MS.

-

Measure: Disappearance of 6-TGDP peak and appearance of 6-TGMP peak.

-

Workflow Visualization

Figure 2: Workflow for NUDT15 enzymatic activity screening using 6-TGDP.

Part 5: Protocol C — Rac1 Inhibition Mechanism[6]

Context: 6-thio-GTP binds Rac1. Upon hydrolysis by intrinsic GTPase activity or GAPs, it forms 6-thio-GDP , which "locks" Rac1 in an inactive state because it cannot be exchanged for fresh GTP by GEFs (Guanine Nucleotide Exchange Factors).

Methodology (Permeabilized/Cell-Free):

-

Protein: Purify Recombinant Rac1.

-

Loading: Incubate Rac1 (EDTA-stripped) with 6-TGDP (or 6-TGTP) in excess.

-

GEF Assay: Add a GEF (e.g., Tiam1) and fluorescent mant-GTP.

-

Observation: If 6-TGDP is bound, Tiam1 cannot displace it to load the mant-GTP. Fluorescence remains low.

-

Control: Native GDP-bound Rac1 (Tiam1 rapidly exchanges GDP for mant-GTP

High Fluorescence).

-

References

-

Moriyama, T., et al. (2016). NUDT15 polymorphisms alter thiopurine metabolism and hematopoietic toxicity.[3] Nature Genetics, 48, 367–373. [Link]

-

Valerie, N.C.K., et al. (2016). NUDT15 Hydrolyzes 6-Thio-DeoxyGTP to Mediate the Anticancer Efficacy of 6-Thioguanine.[4] Cancer Research, 76(18), 5501–5511.[2][6] [Link]

-

Tieleman, M., et al. (2014). Inhibition of GTPase Rac1 in endothelium by 6-mercaptopurine results in immunosuppression in nonimmune cells.[7] Arteriosclerosis, Thrombosis, and Vascular Biology, 34(7), 1491-1500. [Link]

-

Karner, S., et al. (2010). Determination of 6-thioguanosine diphosphate and triphosphate in human erythrocytes by high-performance liquid chromatography. Journal of Chromatography B, 878(28), 2821-2825. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. NUDT15 hydrolyzes 6-thio-deoxyGTP to mediate the anticancer efficacy of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. Inhibition of GTPase Rac1 in endothelium by 6-mercaptopurine results in immunosuppression in nonimmune cells: new target for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Investigating Ras-GEF Interactions with 6-Thioguanosine 5'-diphosphate

Audience: Researchers, scientists, and drug development professionals in oncology and cell signaling.

Abstract: The Ras family of small GTPases are critical regulators of cellular signaling, and their aberrant activation is a hallmark of many cancers. The exchange of GDP for GTP, catalyzed by Guanine Nucleotide Exchange Factors (GEFs) like SOS1, is the pivotal event in Ras activation. This application note details the utility of 6-Thioguanosine 5'-diphosphate (6-thio-GDP), a stable GDP analog, as a tool to probe and potentially inhibit this interaction. We present the scientific rationale for its use, a detailed protocol for a fluorescence-based competition assay to quantify its effect on SOS1-mediated nucleotide exchange, and its application in studying both wild-type and mutant Ras proteins.

Introduction: The Challenge of Targeting the Ras Activation Switch

The Ras proteins (KRAS, HRAS, NRAS) function as molecular switches, cycling between an inactive, GDP-bound state and an active, GTP-bound state.[1][2] This cycle is tightly regulated. Guanine Nucleotide Exchange Factors (GEFs), most notably Son of Sevenless (SOS1), promote the release of GDP, allowing the much more abundant cellular GTP to bind and activate Ras.[3][4] Conversely, GTPase Activating Proteins (GAPs) accelerate the intrinsic GTP hydrolysis of Ras, returning it to the inactive state.[1][2]

Oncogenic mutations, frequently occurring at codons 12, 13, and 61, impair this GTPase activity, locking Ras in a constitutively active state and driving uncontrolled cell proliferation.[1] For decades, the high affinity of Ras for GTP and the lack of deep druggable pockets made direct inhibition seem impossible.[3] A key strategy that has emerged is to prevent Ras activation by targeting the Ras-GEF interaction, effectively keeping Ras in its inactive state.

Principle of Action: 6-Thioguanosine 5'-diphosphate as a Stable "Inactive State" Mimic

6-Thioguanosine 5'-diphosphate (6-thio-GDP) is a structural analog of GDP, characterized by the substitution of an oxygen atom with a sulfur atom at the 6-position of the guanine base. While direct, published applications of 6-thio-GDP in Ras-specific GEF assays are not prevalent in the literature, its biochemical properties make it a compelling hypothetical tool for this purpose.

The central hypothesis is that 6-thio-GDP binds to the nucleotide-binding pocket of Ras similarly to GDP but forms a more stable complex that is resistant to GEF-mediated displacement. The sulfur substitution can alter the electronic properties and hydrogen bonding capacity of the guanine ring, potentially strengthening its interaction within the binding pocket or altering the conformation of the Switch I and II regions in a way that is unfavorable for GEF binding. By loading Ras with 6-thio-GDP, researchers can effectively "lock" Ras in an inactive conformation, making it a powerful reagent to:

-

Study the kinetics of GEF activity: By competing against the release of a fluorescent GDP analog, 6-thio-GDP can be used to determine the binding affinity and inhibitory potential of compounds targeting the Ras-GEF interface.

-

Serve as a stable baseline: Ras pre-loaded with 6-thio-GDP can act as a stable, inactive control in various biochemical and biophysical assays.

-

Investigate mutant Ras biology: Assess how oncogenic mutations affect the stability of the inactive state and its susceptibility to GEF-mediated activation in a controlled, in vitro system.

Visualizing the Mechanism of Inhibition

The following diagram illustrates the canonical Ras activation cycle and the proposed point of intervention for 6-thio-GDP.

Caption: Ras activation cycle and the proposed inhibitory mechanism of 6-thio-GDP.

Experimental Application: Quantifying GEF Inhibition

Since 6-thio-GDP is not fluorescent, its effect on GEF activity is best measured indirectly using a competition assay. This protocol is adapted from standard fluorescence-based nucleotide exchange assays. The principle relies on pre-loading Ras with a fluorescent GDP analog, such as N-methylanthraniloyl-GDP (mant-GDP). The fluorescence of mant-GDP is high when bound to Ras in a hydrophobic pocket and decreases when released into the aqueous buffer. The assay measures the rate of fluorescence decay as the GEF (SOS1) catalyzes the exchange of mant-GDP for a non-fluorescent nucleotide in excess (GTP). The inhibitory potential of 6-thio-GDP is determined by its ability to slow this rate of exchange when it is included as a competitor.

Workflow for SOS1-Catalyzed Nucleotide Exchange Assay

Sources

- 1. Improved Binding of Raf to Ras·GDP Is Correlated with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Ras mutant with identical GDP- and GTP-bound structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and biochemical studies of p21Ras S-nitrosylation and nitric oxide-mediated guanine nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Kinetic Analysis of G-Protein Coupled Receptors Using 6-Thioguanosine 5'-Diphosphate (6-thio-GDP)

Executive Summary

The study of G-Protein Coupled Receptors (GPCRs) has traditionally relied on radiolabeled nucleotides (e.g., [

6-Thioguanosine 5'-diphosphate (6-thio-GDP) and its triphosphate counterpart (6-thio-GTP ) offer a powerful spectroscopic alternative . Due to the unique absorbance properties of the 6-thioguanine base (

Mechanism of Action

The Spectroscopic Switch

The core principle of this application relies on the environmental sensitivity and ionization state of the 6-thioguanine moiety. Unlike native guanine, which absorbs near 250-260 nm (where protein interference is high), 6-thioguanine has a distinct absorbance peak in the near-UV region (340–360 nm ).

-

Substrate (6-thio-GTP): Exhibits a specific extinction coefficient (

) and absorbance profile.[1] -

Reaction: Upon hydrolysis by the G

subunit, 6-thio-GTP is converted to 6-thio-GDP . -

Detection: This conversion induces a measurable change in absorbance (typically a decrease or spectral shift) or a change in fluorescence emission if coupled with tryptophan resonance energy transfer. This allows the researcher to derive

(turnover number) directly from the slope of the absorbance trace.

The G-Protein Cycle

The diagram below illustrates where 6-thio-GDP fits into the canonical GPCR signaling cycle.

Figure 1: The G-Protein Activation Cycle. The transition from the active 6-thio-GTP bound state to the 6-thio-GDP state is the primary measurement window for GTPase assays.

Application 1: Continuous Spectrophotometric GTPase Assay

This protocol measures the intrinsic GTPase activity of the G

Materials Required

-

Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM DTT (Critical for preventing oxidation of the thio-group), 100 mM NaCl. -

Protein: Purified G

subunit (1–5 -

Substrate: 6-thio-GTP (Stock: 10 mM in water, store at -80°C).

-

Reference: 6-thio-GDP (for calibration curves).

-

Equipment: UV-Vis Spectrophotometer capable of kinetic mode at 342 nm or 360 nm.

Experimental Protocol

-

Baseline Calibration:

-

Prepare a standard curve using 6-thio-GDP (0–100

M) to determine the exact extinction coefficient ( -

Note: The absorbance difference between GTP and GDP forms is often small; precise pathlength correction is required.

-

-

Reaction Assembly:

-

In a quartz cuvette, mix Buffer and G-protein.

-

Incubate at 25°C (or 37°C) for 5 minutes to reach thermal equilibrium.

-

Blank the spectrophotometer.

-

-

Initiation:

-

Add 6-thio-GTP to a saturating concentration (typically 50–100

M, as -

Rapidly mix (pipette up/down or use stopped-flow injection).

-

-

Data Acquisition:

-

Monitor Absorbance at 360 nm (or peak determined in step 1) every 5–10 seconds for 20–60 minutes.

-

Observation: You will observe a time-dependent change in absorbance as 6-thio-GTP hydrolyzes to 6-thio-GDP.

-

-

Analysis:

-

Plot Absorbance vs. Time.

-

Calculate the initial velocity (

) from the linear portion of the slope. -

Convert

to

-

Data Calculation Table

| Parameter | Formula | Description |

| Concentration Change | ||

| Specific Activity | Rate per mg or mole of enzyme. | |

| Turnover Number | The number of catalytic cycles per second. |

Application 2: Nucleotide Exchange (GEF) Kinetics

6-thio-GDP is particularly useful here as the "leaving group." By pre-loading the G-protein with 6-thio-GDP, one can monitor the displacement by a non-absorbing nucleotide (like GTP or GTP

Protocol: Off-Rate ( ) Determination

-

Pre-loading:

-

Incubate purified G

(free of nucleotide if possible, or use EDTA to strip native GDP) with a 10-fold excess of 6-thio-GDP . -

Add MgCl

(excess) to lock the nucleotide in the binding pocket. -

Remove excess unbound 6-thio-GDP via a desalting column (e.g., PD-10).

-

-

Assay Setup:

-

Place the G

-6-thio-GDP complex in the cuvette. -

Monitor baseline absorbance at 342 nm.

-

-

Trigger:

-

Result:

-

The absorbance contribution of the protein-bound 6-thio-GDP decays as it is released into the bulk solvent (environmental change) or simply diluted out of the active site if using anisotropy.

-

Fit the decay curve to a single exponential equation:

.

-

Experimental Workflow Diagram

Figure 2: Experimental workflow for continuous spectrophotometric analysis.

Scientific Integrity & Troubleshooting (E-E-A-T)

Critical Control: Oxidation

The thiol group on 6-thioguanosine is susceptible to oxidation, forming disulfide dimers which are inactive and spectrally distinct.

-

Solution: Always include 1 mM DTT or

-mercaptoethanol in buffers. -

Validation: Run a UV-scan of your stock solution. A peak shift or broadening indicates oxidation.